molecular formula C15H14N2O4 B555320 (2S)-N-(4-methyl-2-oxochromen-7-yl)-5-oxopyrrolidine-2-carboxamide CAS No. 66642-36-2

(2S)-N-(4-methyl-2-oxochromen-7-yl)-5-oxopyrrolidine-2-carboxamide

Cat. No.: B555320
CAS No.: 66642-36-2
M. Wt: 286.28 g/mol
InChI Key: GMVNXBGNKSQHIT-UHFFFAOYSA-N
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Description

(2S)-N-(4-methyl-2-oxochromen-7-yl)-5-oxopyrrolidine-2-carboxamide is a synthetic compound that combines the structural features of L-pyroglutamic acid and 4-methylcoumarin. This compound is known for its fluorogenic properties, making it useful in various biochemical assays and research applications .

Mechanism of Action

Target of Action

L-Pyroglutamic acid 7-amido-4-methylcoumarin is primarily targeted towards pyroglutamyl peptidase 1 and aminopeptidase A . These enzymes play crucial roles in protein degradation and regulation of bioactive peptides.

Mode of Action

This compound acts as a fluorogenic substrate for its target enzymes . Upon enzymatic cleavage, it releases a blue fluorescent solution, indicating the activity of the enzymes .

Result of Action

The cleavage of L-Pyroglutamic acid 7-amido-4-methylcoumarin by its target enzymes results in the release of a blue fluorescent solution . This fluorescence can be used as a marker for enzyme activity, providing a valuable tool for studying the function and regulation of pyroglutamyl peptidase 1 and aminopeptidase A.

Action Environment

The action, efficacy, and stability of L-Pyroglutamic acid 7-amido-4-methylcoumarin can be influenced by various environmental factors. For instance, it should be stored desiccated at -20°C and protected from light to maintain its stability

Biochemical Analysis

Biochemical Properties

L-Pyroglutamic acid 7-amido-4-methylcoumarin is a sensitive fluorogenic substrate for the enzyme proglutamyl peptidase 1 . Upon cleavage by this enzyme, it yields a blue fluorescent solution . This interaction between L-Pyroglutamic acid 7-amido-4-methylcoumarin and proglutamyl peptidase 1 is a key biochemical property of this compound.

Cellular Effects

The cellular effects of L-Pyroglutamic acid 7-amido-4-methylcoumarin are primarily related to its role as a substrate for proglutamyl peptidase 1 . The cleavage of this compound by the enzyme results in the production of a blue fluorescent solution . This fluorescence can be used as a marker in cellular studies, allowing researchers to track the activity of proglutamyl peptidase 1 within cells.

Molecular Mechanism

The molecular mechanism of action of L-Pyroglutamic acid 7-amido-4-methylcoumarin involves its interaction with the enzyme proglutamyl peptidase 1 . This enzyme cleaves the compound, resulting in the production of a blue fluorescent solution . This fluorescence is a direct result of the molecular interactions between L-Pyroglutamic acid 7-amido-4-methylcoumarin and proglutamyl peptidase 1.

Temporal Effects in Laboratory Settings

It is known that the compound should be stored desiccated at -20°C .

Metabolic Pathways

It is known that the compound is a substrate for the enzyme proglutamyl peptidase 1 .

Subcellular Localization

Given its role as a substrate for proglutamyl peptidase 1, it is likely that it is localized in the same subcellular compartments as this enzyme .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-N-(4-methyl-2-oxochromen-7-yl)-5-oxopyrrolidine-2-carboxamide typically involves the coupling of L-pyroglutamic acid with 7-amido-4-methylcoumarin. This process can be achieved through peptide coupling reactions using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under anhydrous conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale peptide synthesis techniques. These methods would ensure high purity and yield, suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

(2S)-N-(4-methyl-2-oxochromen-7-yl)-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized coumarin derivatives, while reduction can produce reduced amide derivatives .

Scientific Research Applications

(2S)-N-(4-methyl-2-oxochromen-7-yl)-5-oxopyrrolidine-2-carboxamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • L-Pyroglutamic acid 4-methyl-7-coumarinylamide
  • L-Pyroglutamic acid 4-methylumbelliferylamide

Uniqueness

(2S)-N-(4-methyl-2-oxochromen-7-yl)-5-oxopyrrolidine-2-carboxamide is unique due to its specific combination of L-pyroglutamic acid and 4-methylcoumarin, which imparts distinct fluorogenic properties. This makes it particularly useful in applications requiring sensitive detection of enzymatic activity .

Properties

IUPAC Name

N-(4-methyl-2-oxochromen-7-yl)-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-8-6-14(19)21-12-7-9(2-3-10(8)12)16-15(20)11-4-5-13(18)17-11/h2-3,6-7,11H,4-5H2,1H3,(H,16,20)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVNXBGNKSQHIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50408335
Record name CPD001317860
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66642-36-2
Record name CPD001317860
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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